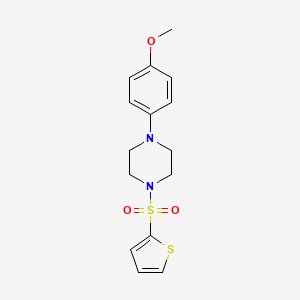![molecular formula C19H25N5O2 B5545388 N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5545388.png)
N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from basic heterocyclic frameworks. For example, the synthesis of 3,5-diphenyl-1H-pyrazole derivatives involves starting from 4-benzoyloxy-3,5-diphenyl-1H-pyrazole and further chemical modifications to introduce specific functional groups (Bruno et al., 1991). Similarly, the preparation of N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide from 1-methyl-2-carboxaldehyde showcases a synthetic pathway for constructing complex molecules from simpler precursors (Cheruzel et al., 2011).
Molecular Structure Analysis
The molecular structure of such compounds is often determined by techniques such as X-ray crystallography, revealing intricate details about the arrangement of atoms and the overall geometry. For instance, the structure determination of benzimidazole derivatives shows how molecular geometry can influence the compound's physical and chemical properties (Kumar & Radhakrishnan, 2010).
Chemical Reactions and Properties
The chemical reactivity of these compounds is influenced by their functional groups and molecular structure. For example, the reactivity of pyrazole derivatives in cycloaddition reactions or their ability to undergo nucleophilic substitution highlights the versatility of these compounds in organic synthesis (Stanovnik et al., 2002).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. Studies often reveal that small modifications in molecular structure can significantly affect these properties (Dzvinchuk, 2007).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are fundamental aspects that define the utility of these compounds in broader chemical contexts. The analysis of such properties is essential for applying these compounds in synthesis and potential applications in materials science, pharmaceuticals, and beyond (Saeed et al., 2015).
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Research has explored the synthesis of pyrimidine and pyrazole heterocyclic compounds, highlighting their insecticidal and antibacterial potentials. The cyclocondensation of N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide with substituted acid hydrazides under microwave irradiation leads to the formation of these compounds. Their structures were confirmed by various spectroscopic methods, and they exhibited promising biological activities (Deohate & Palaspagar, 2020).
Complexation with Palladium(II) Chloride
Studies on the complexation of palladium(II) chloride with pyrazole-based ligands, including derivatives similar to the compound , have been conducted. These complexes have been characterized by X-ray diffraction, revealing unique supramolecular arrangements. Such research elucidates the compound's potential in catalysis and material science (Palombo et al., 2019).
Antimicrobial and Anticancer Potential
The synthesis of novel azole, pyrimidine, and furan derivatives incorporating thiazolo[3,2-a]benzimidazole moiety has been reported. These compounds, through their diverse biological activities, offer insights into the compound's utility in developing new therapeutic agents with antimicrobial and anticancer properties (Farag et al., 2011).
Anti-diabetic Studies
Research into benzimidazole-pyrazoline hybrid molecules has shown significant anti-diabetic potential through α-glucosidase inhibition activity. This highlights the compound's relevance in medicinal chemistry for designing novel anti-diabetic drugs (Ibraheem et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-12-15(13(2)24(5)21-12)7-9-18(25)20-11-14-6-8-16-17(10-14)23(4)19(26)22(16)3/h6,8,10H,7,9,11H2,1-5H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYAHJCNGXTQSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCC(=O)NCC2=CC3=C(C=C2)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(benzylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5545322.png)
![N-[(benzylamino)carbonothioyl]-2,4-dichlorobenzamide](/img/structure/B5545328.png)
![3-[({1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5545334.png)

![4-{3-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-3-oxopropyl}pyridine](/img/structure/B5545353.png)

![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-methylbenzylidene)acetohydrazide](/img/structure/B5545364.png)

![N-({(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-2-yl}methyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B5545381.png)
![1-(3-furoyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-1,4-diazepane](/img/structure/B5545386.png)
![4-(4-{[2-(2-hydroxyethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5545391.png)
![4-[(2-thienylacetyl)amino]benzamide](/img/structure/B5545406.png)